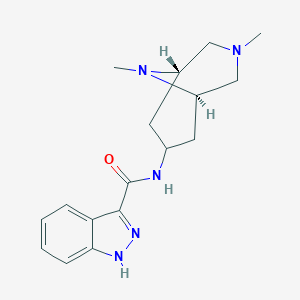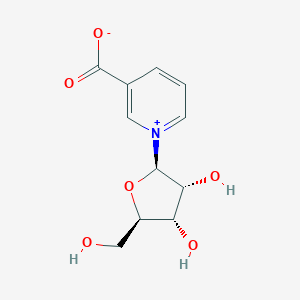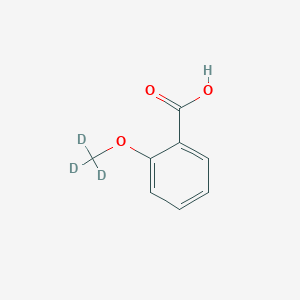![molecular formula C20H32O3 B127383 (Z)-7-[(1R,2R)-2-[(E)-oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid CAS No. 142666-04-4](/img/structure/B127383.png)
(Z)-7-[(1R,2R)-2-[(E)-oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-7-[(1R,2R)-2-[(E)-oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid, commonly known as 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), is a natural prostaglandin produced by the human body. It is a potent anti-inflammatory agent and has been studied extensively for its therapeutic potential in various diseases.
Mecanismo De Acción
(Z)-7-[(1R,2R)-2-[(E)-oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid exerts its effects through various mechanisms. It can activate peroxisome proliferator-activated receptor gamma (PPARγ), a transcription factor that regulates gene expression. It can also inhibit nuclear factor kappa B (NF-κB), a transcription factor that regulates inflammation. Additionally, it can induce apoptosis in cancer cells through various pathways.
Efectos Bioquímicos Y Fisiológicos
(Z)-7-[(1R,2R)-2-[(E)-oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid has been shown to have various biochemical and physiological effects. It can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It can also inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. Additionally, it can induce apoptosis in cancer cells by activating various pathways, including the p53 pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(Z)-7-[(1R,2R)-2-[(E)-oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid has several advantages for lab experiments. It is a natural compound produced by the human body, making it a safe and non-toxic compound to use in experiments. It is also readily available and can be synthesized easily. However, one limitation of using (Z)-7-[(1R,2R)-2-[(E)-oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid in experiments is its instability, as it can degrade rapidly in the presence of light and heat.
Direcciones Futuras
There are several future directions for research on (Z)-7-[(1R,2R)-2-[(E)-oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid. One area of research is the development of novel drugs based on the structure of (Z)-7-[(1R,2R)-2-[(E)-oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid for the treatment of various diseases. Another area of research is the elucidation of the molecular mechanisms underlying the effects of (Z)-7-[(1R,2R)-2-[(E)-oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid, which could lead to the development of more effective therapies. Additionally, further research is needed to determine the optimal dosage and administration route of (Z)-7-[(1R,2R)-2-[(E)-oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid for different diseases.
Métodos De Síntesis
(Z)-7-[(1R,2R)-2-[(E)-oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid is synthesized from prostaglandin D2 (PGD2) through a series of enzymatic reactions. PGD2 is first converted to 15-deoxy-Δ12,14-PGJ2 by the enzyme PGD2 11-ketoreductase. This intermediate is then further metabolized to (Z)-7-[(1R,2R)-2-[(E)-oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid by the enzyme 15-oxoprostaglandin 13-reductase.
Aplicaciones Científicas De Investigación
(Z)-7-[(1R,2R)-2-[(E)-oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid has been extensively studied for its therapeutic potential in various diseases, including cancer, diabetes, and cardiovascular diseases. It has been shown to have anti-inflammatory, anti-proliferative, and pro-apoptotic effects on cancer cells. In diabetes, it has been shown to improve insulin sensitivity and reduce inflammation. In cardiovascular diseases, it has been shown to have protective effects on the heart and blood vessels.
Propiedades
Número CAS |
142666-04-4 |
|---|---|
Nombre del producto |
(Z)-7-[(1R,2R)-2-[(E)-oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid |
Fórmula molecular |
C20H32O3 |
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
(Z)-7-[(1R,2R)-2-[(E)-oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-9-12-17-15-16-19(21)18(17)13-10-7-8-11-14-20(22)23/h6-7,9-10,17-18H,2-5,8,11-16H2,1H3,(H,22,23)/b9-6+,10-7-/t17-,18+/m0/s1 |
Clave InChI |
NWFUQBWWNMLSID-OZVPIJNCSA-N |
SMILES isomérico |
CCCCC/C=C/C[C@H]1CCC(=O)[C@@H]1C/C=C\CCCC(=O)O |
SMILES |
CCCCCC=CCC1CCC(=O)C1CC=CCCCC(=O)O |
SMILES canónico |
CCCCCC=CCC1CCC(=O)C1CC=CCCCC(=O)O |
Sinónimos |
(+)(-)-8,12-trans-9-oxo-prosta-5,14-dienoic acid 8,12-OPA 8,12-trans-(5Z-14Z)-9-oxo-prosta-5,14-dienoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



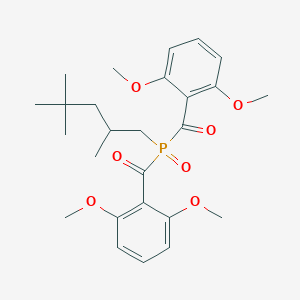
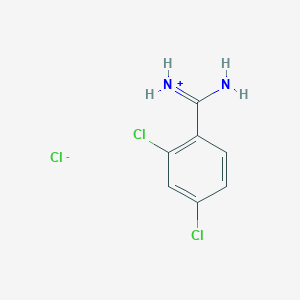
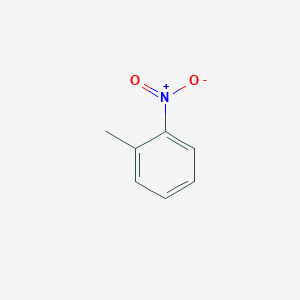
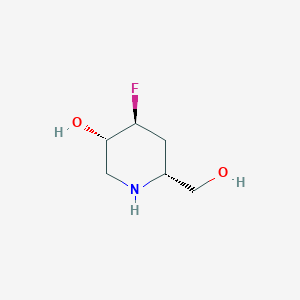
![Bis[4-(hydroxymethyl)phenyl] disulfide](/img/structure/B127315.png)
![2-[4-[[(1R,2S)-2-hydroxycyclopentyl]methyl]phenyl]propanoic acid](/img/structure/B127321.png)
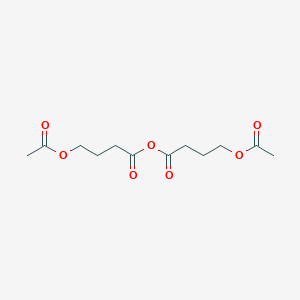
![(8S,9S,10R,13S,14S,17S)-10,13-Dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B127324.png)
![5-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B127325.png)
